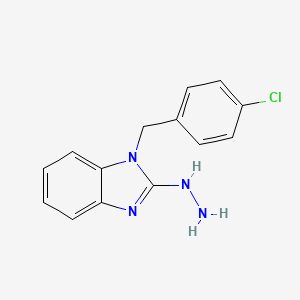
5-(1H-benzimidazol-2-ylmethyl)-N-(2-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(2-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodiazole moiety linked to a methoxyphenyl group through a dihydro-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(2-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole core, which is then linked to the oxazole ring through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes would need to be developed to ensure that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(2-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .
Scientific Research Applications
5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(2-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where benzodiazole derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(2-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
1H-BENZODIAZOLE-2-YL METHYL DERIVATIVES: These compounds share the benzodiazole core but differ in the substituents attached to the core.
OXAZOLE DERIVATIVES: Compounds with an oxazole ring but different substituents can exhibit similar chemical properties.
METHOXYPHENYL DERIVATIVES: These compounds have a methoxyphenyl group but may differ in the other parts of the molecule.
Uniqueness
The uniqueness of 5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-N-[(2-METHOXYPHENYL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-ylmethyl)-N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-26-18-9-5-2-6-13(18)12-21-20(25)17-10-14(27-24-17)11-19-22-15-7-3-4-8-16(15)23-19/h2-9,14H,10-12H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
QBOPSFVUXGMAOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NOC(C2)CC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[({[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11476637.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11476642.png)
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 3,6-di(4-pyridinyl)-](/img/structure/B11476643.png)
![6-(4-chlorobenzyl)-1-(3-chloro-2-methylphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11476644.png)
![N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide](/img/structure/B11476654.png)
![7-(4-hydroxy-3-methoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11476661.png)
![7-(3-Chlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11476663.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(thiophen-3-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11476671.png)
![2,4-dichloro-N-[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide](/img/structure/B11476676.png)
![1-methyl-2-oxo-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B11476677.png)

![4-(6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B11476699.png)
![17-(4-fluorophenyl)-12,14-dimethyl-9-thiophen-2-yl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11476706.png)
